XPhos-Pd-G3 GT capsule

Description

Contextualization of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a class of chemical reactions that facilitate the formation of a new bond, typically between two carbon atoms or a carbon and a heteroatom, with the aid of a palladium catalyst. acs.org The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work. libretexts.org These reactions, including the Suzuki-Miyaura, Heck, Negishi, and Buchwald-Hartwig amination reactions, have become cornerstone methodologies in modern synthesis. rsc.orgacs.orgmatthey.com They allow for the precise and efficient construction of complex molecular architectures from readily available starting materials. rsc.org The general approach involves the use of a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst. rsc.orgrsc.org

Evolution of Buchwald Precatalysts and the Third Generation (G3) System

The development of Buchwald precatalysts has been a pivotal advancement in palladium catalysis. These precatalysts are designed to be air- and moisture-stable, a significant advantage over many earlier catalyst systems. matthey.com They feature a (2-aminobiphenyl) scaffold that, upon activation, readily generates the active monoligated palladium(0)-phosphine catalyst. matthey.com The evolution of these precatalysts has led to increasingly active and versatile systems.

The third-generation (G3) Buchwald precatalysts, such as XPhos-Pd-G3, represent the current state-of-the-art. mdpi.com These G3 systems exhibit several key advantages over their predecessors, including:

High Stability : They are air, moisture, and thermally stable, allowing for easier handling and storage. sigmaaldrich.comchemicalbook.com

Enhanced Solubility : They are highly soluble in a wide range of common organic solvents. sigmaaldrich.comchemicalbook.com

Efficient Activation : They facilitate the efficient formation of the active catalytic species. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

Precise Stoichiometry : They allow for accurate control of the ligand-to-palladium ratio. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

The general structure of a G3 precatalyst is represented as (2-aminobiphenyl)palladium(II) mesylate with a phosphine (B1218219) ligand. mdpi.comnih.govdoaj.org

Significance of XPhos as a Ligand in Palladium Catalysis

The ligand bound to the palladium center plays a crucial role in determining the catalyst's reactivity and scope. XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich monophosphine ligand from the Buchwald group. wikipedia.orgsigmaaldrich.com Its specific structural features are key to its effectiveness. The bulkiness of the dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) backbone promotes the formation of the highly reactive monoligated Pd(0) species, which is essential for the catalytic cycle. nih.gov This electron-rich nature of the ligand enhances the rate of oxidative addition, a critical step in many cross-coupling reactions, even with challenging substrates like aryl chlorides. wikipedia.orgnih.gov The use of XPhos has been shown to be highly effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. matthey.comwikipedia.org

Overview of XPhos-Pd-G3 as a Highly Efficient Precatalyst

XPhos-Pd-G3 is a specific third-generation Buchwald precatalyst that incorporates the XPhos ligand. sigmaaldrich.comchemicalbook.com Its formal chemical name is Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II). chemicalbook.com This precatalyst has demonstrated exceptional performance in a wide array of cross-coupling reactions. sigmaaldrich.comchemicalbook.com

Key features that contribute to its high efficiency include:

Low Catalyst Loadings : Effective reactions can often be achieved with smaller amounts of the catalyst. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

Shorter Reaction Times : The high activity of the catalyst often leads to faster reaction completion. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

Broad Substrate Scope : It is effective for a wide range of substrates, including challenging heteroaryl chlorides. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

Research has shown its utility in various transformations, such as the cyanation of heterocyclic halides and the coupling of heteroaryl chlorides with polyfluoroaryl zinc reagents. chemicalbook.comsigmaaldrich.com The combination of the stable and easily activated G3 platform with the highly effective XPhos ligand makes XPhos-Pd-G3 a powerful and practical tool for modern organic synthesis.

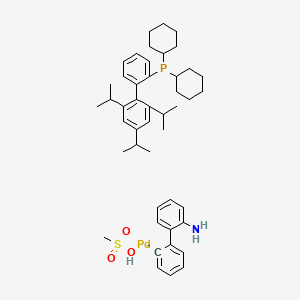

Structure

2D Structure

Properties

Molecular Formula |

C46H63NO3PPdS- |

|---|---|

Molecular Weight |

847.5 g/mol |

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

MSDBKVKSEKVUAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Synthesis and Characterization of Xphos Pd G3 Precatalyst

Synthetic Methodologies for XPhos-Pd-G3

The synthesis of XPhos-Pd-G3 has been optimized to allow for large-scale production and to address challenges related to purity and stability.

A modified procedure for the multigram scale synthesis of XPhos-Pd-G3 has been developed. enamine.netresearchgate.netmdpi.comnih.gov This procedure typically involves a three-step process. nih.gov The first step is the synthesis of 2-ammoniumbiphenyl mesylate from 2-aminobiphenyl and methanesulfonic acid. nih.gov This is followed by the reaction of palladium acetate (B1210297) with 2-ammoniumbiphenyl mesylate to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂ (where ABP is the fragment of C-deprotonated 2-aminobiphenyl and OMs is methanesulfonate). mdpi.comnih.gov Finally, the dimeric palladacycle is treated with the XPhos ligand in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the XPhos-Pd-G3 precatalyst. guidechem.com This method has been successfully employed to prepare the precatalyst on a multigram scale. enamine.netresearchgate.netmdpi.comnih.gov

A general scheme for the synthesis is as follows:

Step 1: 2-aminobiphenyl + Methanesulfonic acid → 2-ammoniumbiphenyl mesylate nih.gov

Step 2: Palladium acetate + 2-ammoniumbiphenyl mesylate → [Pd(ABP)(OMs)]₂ mdpi.comnih.gov

Step 3: [Pd(ABP)(OMs)]₂ + XPhos → XPhos-Pd-G3 guidechem.com

Modifications to the standard synthesis have been explored to improve efficiency and purity. One such approach involves the direct reaction of a μ-OMs dimer with the XPhos ligand. guidechem.com The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the free ligand signal and the appearance of the precatalyst signal. guidechem.com After the reaction is complete, the product is isolated by removing the solvent and treating the residue with a non-polar solvent like n-hexane to precipitate the solid product, which is then filtered and dried under vacuum. guidechem.com

Another consideration in the synthesis is the potential for solvent retention in the final product. Solvents like THF can be strongly retained in the crystal lattice. mdpi.com To address this, a solvent replacement strategy can be employed. For instance, dissolving the THF-containing product in a more volatile solvent like dichloromethane (DCM) and subsequently removing it under vacuum can effectively reduce the amount of residual THF. nih.gov

Structural Elucidation and Isomerism of XPhos-Pd-G3

The structural characterization of XPhos-Pd-G3 is crucial for understanding its reactivity. Spectroscopic methods and X-ray diffraction have been instrumental in elucidating its structure and observing its isomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing XPhos-Pd-G3.

¹H NMR: The ¹H NMR spectrum of XPhos-Pd-G3 is complex due to the large number of protons in the molecule (62 H atoms), with signals appearing in the range of -0.1 to 8.0 ppm. mdpi.com The complexity is greater than that of the precursor dimer and the free phosphine (B1218219) ligand. mdpi.com Analysis of the ¹H NMR spectra is also a valuable method for quality control, allowing for the identification and quantification of impurities such as residual solvents (e.g., THF, hexane) and starting materials. mdpi.com

³¹P NMR: The ³¹P NMR spectrum is particularly informative for studying the structure and purity of the precatalyst. In a coordinating solvent like dimethyl sulfoxide (DMSO-d₆), XPhos-Pd-G3 typically shows a single sharp signal at approximately 36.84 ppm, which is indicative of a structure with a Pd—C=C coordination bond. mdpi.com However, in other solvents, the appearance of multiple signals suggests the presence of different isomers. mdpi.com

Below is a table summarizing the typical ³¹P NMR chemical shifts for XPhos-Pd-G3 in different solvents.

| Solvent | Chemical Shift (δ, ppm) | Isomeric Form(s) |

| Acetone (B3395972) | 36.1 (sharp), 63.5 (weak, broad) | Two isomeric forms |

| Ethyl Acetate | 36.1 (weak, broad), 63.5 (sharp) | Two isomeric forms |

| DMSO-d₆ | 36.84 (sharp) | Single isomeric form |

| CDCl₃ | Two signals | Two isomeric forms |

Data sourced from Sotnik et al., 2021. mdpi.com

A key feature of XPhos-Pd-G3 is its ability to exist as different isomers depending on the solvent. enamine.netresearchgate.net This isomerization is readily observed by ³¹P NMR spectroscopy. mdpi.com In solvents like acetone and ethyl acetate, two distinct signals are observed, indicating an equilibrium between two isomeric forms. The relative intensity of these signals changes with the solvent composition, demonstrating a solvent-dependent equilibrium. mdpi.com The X-ray structures of two different isomers have been determined, confirming the existence of these distinct forms. enamine.netresearchgate.netnih.gov

This solvent-dependent isomerization can be attributed to changes in the coordination of the palladium center. mdpi.com The different isomers may arise from variations in the relative bond energies of Pd-P, Pd-O (from the mesylate counterion), or a Pd—C=C interaction with the biaryl backbone of the XPhos ligand. mdpi.com The polarity and solvating ability of the medium influence which coordination mode is favored. mdpi.com This phenomenon has implications for the catalytic activity, as the nature of the species in solution can affect the rate and efficiency of the subsequent catalytic reaction.

Precatalyst Activation and Formation of Active Catalytic Species

The XPhos-Pd-G3 complex is a precatalyst, meaning it must be converted into the active catalytic species under the reaction conditions. mdpi.com The activation process involves the reduction of the Pd(II) center to the catalytically active Pd(0) species. matthey.com This transformation is typically initiated by a base and/or a nucleophile present in the reaction mixture. mdpi.comacs.org

For third-generation Buchwald precatalysts, the activation mechanism involves the deprotonation of the aminobiphenyl moiety by a base. acs.org This is followed by a reductive elimination step that generates the active LPd(0) species (where L is the phosphine ligand), along with a carbazole byproduct and a mesylate salt. acs.orgsigmaaldrich.com The aminobiphenyl scaffold is specifically designed to facilitate this rapid and quantitative generation of the monoligated Pd(0) complex. matthey.com The high efficiency of XPhos-Pd-G3 in many cross-coupling reactions is attributed to this rapid activation, which allows the catalytic cycle to commence quickly, even under mild conditions. sigmaaldrich.comnih.gov

Pathways for Pd(0) Generation from XPhos-Pd-G3

A critical feature of any precatalyst is its ability to efficiently generate the catalytically active species under reaction conditions. XPhos-Pd-G3 is designed to readily convert to the active, monoligated L-Pd(0) species (where L = XPhos), which directly participates in the catalytic cycle of cross-coupling reactions. nih.govnih.gov This transformation is a key advantage of the third-generation Buchwald precatalysts. sigmaaldrich.com

The activation of XPhos-Pd-G3 is a reductive process initiated by a base. sigmaaldrich.com The accepted mechanism involves the following key steps:

Deprotonation/Deprotection : In the presence of a base, the aminobiphenyl portion of the complex is deprotonated. This leads to the formation of a palladium-amido intermediate. sigmaaldrich.com

Reductive Elimination : This Pd-amido complex is unstable and rapidly undergoes reductive elimination. sigmaaldrich.com This step reduces the palladium center from Pd(II) to the active Pd(0) state. nih.gov

The products of this activation are the desired L-Pd(0) species (XPhos-Pd(0)), a methanesulfonate salt, and carbazole, which is formed from the aminobiphenyl scaffold. sigmaaldrich.comacs.org The rapid and quantitative generation of the active catalyst under mild conditions allows for the use of lower catalyst loadings and contributes to the high efficiency observed in reactions employing the XPhos-Pd-G3 precatalyst. sigmaaldrich.com

Mechanistic Investigations of Xphos Pd G3 Catalysis

Fundamental Catalytic Cycle Pathways

The catalytic cycle for cross-coupling reactions mediated by XPhos-Pd-G3, once the active (XPhos)Pd(0) species is formed, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational and experimental studies have provided significant insight into the dynamics of each of these elementary steps.

Kinetic studies have revealed that the oxidative addition to XPhos-ligated palladium(0) typically follows a dissociative mechanism. nih.gov The catalytically active species is the highly reactive, monoligated 12-electron complex, (XPhos)Pd(0), which exists in equilibrium with the less reactive, bis-ligated 14-electron species, (XPhos)₂Pd(0). nih.govresearchgate.net The considerable steric bulk of the XPhos ligand favors the formation of the monoligated species, which is crucial for enabling the reaction of challenging substrates, such as unactivated aryl chlorides, under mild conditions. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of this process. These studies confirm that oxidative addition typically has the highest activation energy barrier in the catalytic cycle. A key finding is that the XPhos ligand can engage in a secondary, bidentate coordination with the palladium center, significantly lowering the energy barrier for this critical step. nih.govbohrium.com

| Step | Intermediate/Transition State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) |

| Oxidative Addition | TS_OA (Turnover Limiting) | +20.1 |

| Transmetalation | TS_TM | +12.7 |

| Reductive Elimination | TS_RE | +14.9 |

This table presents calculated free energy barriers for a model Suzuki-Miyaura reaction using an XPhos-ligated palladium catalyst, illustrating that oxidative addition is the turnover-limiting step. Data adapted from a DFT investigation. nih.gov

Following oxidative addition, which forms an arylpalladium(II) halide intermediate, the transmetalation step occurs. nih.gov In this process, the organic group from a second reagent, such as an organoboron compound in a Suzuki-Miyaura coupling, is transferred to the palladium(II) center, displacing the halide or other leaving group. wikipedia.org

This step is critically dependent on the presence of a base. wikipedia.org The role of the base is to activate the organometallic coupling partner (e.g., forming a boronate complex from a boronic acid) and to facilitate the formation of a key hydroxo-palladium(II) intermediate, [(XPhos)Pd(Ar)(OH)]. acs.orgnih.govresearchgate.net This hydroxo species is significantly more reactive in the transmetalation step than the corresponding halide complex.

For catalyst systems employing bulky, electron-rich biaryl phosphine (B1218219) ligands like XPhos, the transmetalation step is generally calculated and observed to be a facile and rapid process with a low energetic barrier. nih.govbohrium.com Mechanistic investigations using NMR spectroscopy have monitored the catalytic cycle, confirming the rapid consumption of the oxidative addition complex upon the introduction of the organoboron reagent and base, which is consistent with efficient transmetalation and subsequent reductive elimination. acs.orgnih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. nih.gov In this stage, the two organic groups coupled to the palladium(II) center form a new covalent bond and are expelled from the coordination sphere of the metal. This process simultaneously forms the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. nih.gov

Mechanistic studies have consistently shown that for catalysts supported by ligands like XPhos, reductive elimination is a low-barrier, kinetically facile event. nih.govacs.org The conformational rigidity and steric properties of the biarylphosphine ligand are thought to accelerate this step by promoting a geometry that is close to the transition state for elimination. nih.gov While electronic factors of the coupling partners can influence the absolute rate, with electron-deficient aryl groups and electron-rich partners generally accelerating the reaction, reductive elimination is rarely the rate-limiting step in productive cross-coupling reactions using the XPhos ligand. acs.orgresearchgate.net

| Ligand | Reaction | Relative Rate of Reductive Elimination (k_rel) |

| XPhos | C-N Coupling | 1.0 |

| RuPhos | C-N Coupling | 1.1 |

| BrettPhos | C-N Coupling | 0.057 |

| P(t-Bu)₃ | C-N Coupling | 0.003 |

This table shows the relative rates of reductive elimination from various (L)Pd(Ar)(NR₂) complexes in a model Buchwald-Hartwig amination, highlighting the efficiency of biaryl phosphine ligands like XPhos. Data adapted from kinetic studies. acs.org

Role of the XPhos Ligand in Reaction Mechanisms

The remarkable efficacy of the XPhos-Pd-G3 system is fundamentally derived from the unique structural and electronic properties of the XPhos ligand itself. This dialkylbiaryl phosphine ligand is specifically designed to enhance the stability and reactivity of the palladium center at different stages of the catalytic cycle.

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is characterized as a sterically demanding and highly electron-donating ligand. nih.govinorgchemres.org These two features work in concert to promote high catalytic activity.

Steric Effects : The significant bulk of the dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) backbone creates a sterically crowded environment around the palladium center. nih.gov This steric hindrance is a key factor in promoting the formation of the coordinatively unsaturated and highly reactive monoligated (XPhos)Pd(0) active species. nih.gov Traditional measures of steric bulk, such as the Tolman cone angle, are substantial for this class of ligand. ucla.edu

Electronic Effects : The dicyclohexylphosphino group is a strong sigma-donor, and the alkyl groups on the biaryl framework further enhance its electron-donating ability. inorgchemres.org This property increases the electron density on the palladium atom, which facilitates the oxidative addition step—a process in which the metal center is formally oxidized from Pd(0) to Pd(II). inorgchemres.org The Tolman Electronic Parameter (TEP), a measure of ligand electron-donating strength derived from the C-O stretching frequency of a corresponding Ni(CO)₃L complex, quantifies this effect.

| Property | Value / Description |

| IUPAC Name | Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane |

| CAS Number | 564483-18-7 |

| Classification | Sterically bulky, electron-rich dialkylbiaryl monophosphine ligand |

| Tolman Electronic Parameter (TEP) | 2059 cm⁻¹ (for Ni(CO)₃(XPhos)) |

This table summarizes key properties and parameters of the XPhos ligand. The TEP value indicates it is a very strong electron-donating ligand. wikipedia.orgresearchgate.net

The interaction between the XPhos ligand and the palladium center is more complex than a simple phosphorus-palladium sigma bond. The biaryl scaffold of the ligand enables crucial secondary interactions that stabilize key intermediates and transition states within the catalytic cycle.

The primary coordination occurs through the lone pair of electrons on the phosphorus atom bonding to the palladium center. mdpi.com However, numerous computational studies have identified a critical non-covalent π-interaction between one of the arene rings of the biaryl backbone and the palladium atom. nih.govbohrium.com This Pd-arene interaction is particularly important during the oxidative addition step. It effectively creates a bidentate coordination mode that stabilizes the transition state, thereby lowering the activation energy required for this often rate-limiting step. nih.gov This stabilizing interaction is a hallmark of the Buchwald-type biaryl phosphine ligands and is a primary reason for their enhanced catalytic activity compared to simpler phosphine ligands. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions. mdpi.com These theoretical studies provide valuable insights into reaction intermediates, transition states, and the energetics of the catalytic cycle, complementing experimental observations.

DFT studies have been instrumental in mapping out the elementary steps of catalytic cycles involving XPhos-ligated palladium complexes. A key finding from these computational investigations is the critical role of the monoligated L1Pd(0) species as the most active catalytic species in the cross-coupling cycle. nih.gov Although the XPhos-Pd-G3 precatalyst is a Pd(II) species, it undergoes in-situ reduction to generate the active Pd(0) complex. mdpi.com

One significant DFT investigation focused on the Suzuki-Miyaura reaction of aryl sulfamates using an XPhos-ligated palladium catalyst. nih.govbohrium.com This study revealed that the mechanism likely follows the conventional cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. nih.gov A crucial insight from this research was the bidentate coordination of the XPhos ligand, where an additional interaction occurs between the biaryl ring of the ligand and the palladium center. This interaction was found to be key in lowering the energy barrier for the oxidative addition step. nih.govbohrium.com

The study further highlighted that the conformational change of the XPhos ligand from a "bidentate" to a "monodentate" coordination mode has an associated energy cost. nih.gov The "bidentate" conformation was found to be more stable by 8.4 kcal/mol, suggesting that the most favorable reaction pathway involves maintaining this more stable ligand conformation. nih.gov

Computational studies on Suzuki-Miyaura reactions catalyzed by an XPhos-ligated palladium system with aryl sulfamate (B1201201) electrophiles have confirmed that oxidative addition is indeed the turnover-limiting step. nih.govbohrium.com The energy barrier for this step is significantly influenced by the coordination modes of both the aryl sulfamate and the XPhos ligand. nih.gov The DFT calculations showed that after the initial oxidative addition, the subsequent steps of transmetalation and reductive elimination are facile processes with low energy barriers. nih.govbohrium.com

Understanding the electronic and steric effects on the oxidative addition step is crucial for catalyst design. For instance, the computational findings explained experimental observations such as the need for elevated temperatures for the coupling of phenyl sulfamates that lack electron-withdrawing groups. nih.govbohrium.com

Below is a data table summarizing the calculated energy barriers for the key steps in a model Suzuki-Miyaura reaction catalyzed by an XPhos-ligated palladium complex.

| Catalytic Cycle Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Oxidative Addition | 18.2 This is the highest barrier, indicating it is the rate-determining step. |

| Transmetalation | 5.5 A relatively low barrier, suggesting this step is fast. |

| Reductive Elimination | 10.1 Higher than transmetalation but significantly lower than oxidative addition. |

Investigations into Catalyst Deactivation Pathways

While XPhos-Pd-G3 is a robust catalyst, understanding its potential deactivation pathways is essential for maximizing its efficiency and lifetime. Catalyst deactivation can occur through various off-cycle pathways that lead to the formation of inactive or less active palladium species.

One potential deactivation route involves the formation of palladium(I) dimers. Studies on related systems have shown that the in-situ formation of the active Pd(0) species from Pd(II) precatalysts can be complex, sometimes leading to the formation of Pd(I)-Pd(I) dimers. acs.org These dimers can be less active or serve as precursors to catalytically inactive species. nsf.gov For instance, in aminocarbonylation reactions, an off-cycle Pd(I) dimer containing a bridging carbon monoxide ligand has been implicated in catalyst deactivation. nsf.gov

Another proposed deactivation pathway, particularly in C-N cross-coupling reactions, involves the displacement of the phosphine ligand by substrates such as primary amines or N-heteroaromatics. mit.edu This can lead to the formation of catalytically dormant palladium complexes that may require thermal reactivation. mit.edu The stability of the catalyst is therefore highly dependent on the nature of the substrates and the reaction conditions. mit.edu

Furthermore, under certain conditions, the catalyst can decompose to form palladium nanoparticles. nsf.gov While in some cases these nanoparticles can exhibit catalytic activity, their formation often represents an uncontrolled decomposition of the well-defined molecular catalyst, leading to reduced efficiency and selectivity. nsf.gov

Applications of Xphos Pd G3 in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The XPhos-Pd-G3 precatalyst has demonstrated exceptional efficacy in this reaction, particularly with substrates that are known to be challenging for other catalytic systems.

A significant challenge in Suzuki-Miyaura couplings is the use of boronic acids that are prone to decomposition, such as protodeboronation, under the basic reaction conditions. Polyfluorophenylboronic acids and five-membered 2-heteroaromatic boronic acids are particularly susceptible to this degradation. nih.govresearchgate.net The success of coupling these unstable substrates hinges on the rapid generation of the active Pd(0) species, which can then engage in the catalytic cycle before the boronic acid decomposes.

The XPhos-Pd-G3 precatalyst is designed to form the active XPhosPd(0) species quickly at room temperature. nih.gov This rapid activation allows for the successful coupling of these otherwise problematic boronic acids with a variety of aryl and heteroaryl halides and triflates. Research has shown that using this precatalyst leads to excellent yields in short reaction times, often at room temperature or slightly elevated temperatures (40 °C). researchgate.net For instance, the coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids with various coupling partners has been achieved in high yields, a feat that was previously difficult with other catalyst systems that required higher temperatures for activation. nih.gov

| Aryl/Heteroaryl Halide | Unstable Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 93 |

| 4-Chlorotoluene | 2-Furanboronic acid | 4-Methyl-2-(furan-2-yl)benzene | 95 |

| 1-Bromo-4-(tert-butyl)benzene | 2-Thiopheneboronic acid | 2-(4-(tert-Butyl)phenyl)thiophene | 98 |

The coupling of electron-rich and sterically hindered substrates in Suzuki-Miyaura reactions presents another significant hurdle. Electron-rich aryl halides can be slow to undergo oxidative addition to the palladium center, while sterically hindered substrates can impede both oxidative addition and reductive elimination. The bulky and electron-rich nature of the XPhos ligand is instrumental in overcoming these challenges. nih.gov

The XPhos ligand, a dialkylbiarylphosphine, enhances the rate of both oxidative addition and reductive elimination, which is crucial for the efficient coupling of these challenging substrates. nih.gov The use of XPhos-Pd-G3 has expanded the scope of the Suzuki-Miyaura reaction to include previously difficult combinations, such as the coupling of di-ortho-substituted aryl halides with various boronic acids. While some studies have explored other specialized ligands for extremely sterically demanding couplings, XPhos-based catalysts remain a robust option for a wide array of hindered substrates. rsc.org The catalyst has proven effective for coupling various thiophene (B33073) and pyridylboronic acids with a range of activated and unactivated heteroaryl chlorides, including highly basic aminopyridines. nih.gov

| Aryl Halide | Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-N,N-dimethylaniline | Phenylboronic acid | N,N-Dimethyl-[1,1'-biphenyl]-2-amine | 94 |

| 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | 2',6'-Dimethyl-4-methoxy-1,1'-biphenyl | 92 |

| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | 1-Cyclohexyl-2,4,6-trimethylbenzene | 85 |

Heteroaryl chlorides are often preferred substrates in industrial processes due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their lower reactivity, stemming from the strong carbon-chlorine bond, makes them challenging coupling partners. The development of highly active catalysts is therefore crucial for their efficient utilization.

XPhos-Pd-G3 has demonstrated high activity in the Suzuki-Miyaura coupling of a diverse range of heteroaryl chlorides. acs.org The catalyst's ability to promote the challenging oxidative addition of the C-Cl bond allows for the synthesis of complex heterobiaryl structures, which are prevalent in pharmaceuticals and agrochemicals. The efficiency of XPhos-based catalysts in these transformations is highlighted by their successful application in coupling various N- and S-containing heterocyclic chlorides with aryl-, pyridine-, or indoleboronic acids. acs.org The catalyst system is tolerant of various functional groups, including those that can act as catalyst poisons, such as free amino groups and sulfur-containing moieties. tcichemicals.com

| Heteroaryl Chloride | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 3-Chloropyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 70 |

| 2-Chlorothiophene | 3,5-Dimethoxyphenylboronic acid | 2-(3,5-Dimethoxyphenyl)thiophene | 62 |

| 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | 2-(o-Tolyl)-3-pyridinamine | 79 tcichemicals.com |

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is traditionally co-catalyzed by copper salts. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser-Hay coupling), and can complicate product purification. nih.gov This has driven the development of copper-free Sonogashira protocols, often referred to as Heck alkynylation.

The XPhos ligand has been identified as being highly efficient for promoting copper-free Sonogashira reactions. wikipedia.org The bulky, electron-rich nature of the ligand facilitates the key steps of the catalytic cycle, including the oxidative addition of the aryl halide to the palladium center and the subsequent steps leading to the formation of the C-C bond. organic-chemistry.org While a detailed catalytic cycle for the copper-free Sonogashira reaction has been proposed, the efficiency of ligands like XPhos is critical for its success, particularly with less reactive aryl chlorides. libretexts.org The development of catalyst systems that operate under mild conditions and with low catalyst loadings is an ongoing area of research, with XPhos-based catalysts playing a significant role. organic-chemistry.org

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chlorotoluene | Phenylacetylene | Pd-149 (t-Bu2(p-NMe2C6H4)P based) | 1-Methyl-4-(phenylethynyl)benzene | 98 organic-chemistry.org |

| 1-Bromo-4-fluorobenzene | 1-Hexyne | Co nanoparticles on magnetic chitosan | 1-(Hex-1-yn-1-yl)-4-fluorobenzene | 85 rsc.org |

| Iodobenzene | Phenylacetylene | Bis-imidazolyl-derived palladium complex | Diphenylacetylene | >95 libretexts.org |

Negishi Coupling Reactions

The Negishi coupling, which pairs organozinc reagents with organic halides, is a powerful method for C-C bond formation due to the high functional group tolerance of organozinc compounds. nih.govnih.gov XPhos-Pd-G3 and related catalyst systems have shown exceptional activity in mediating challenging Negishi couplings. nih.govmatthey.com

A significant advancement in cross-coupling is the development of reductive methods that couple two different electrophiles, avoiding the pre-formation of organometallic reagents. Recent studies have detailed an efficient transfer hydrogenative reductive cross-coupling of aryl halides using sodium formate (B1220265) as an abundant, non-metallic reductant. nih.govchemrxiv.org This process, catalyzed by air-stable Pd(I) iodide dimers, demonstrates orthogonality to traditional Suzuki and Buchwald-Hartwig reactions, as sensitive functional groups like pinacol (B44631) boronates and anilines are tolerated. nih.govresearchgate.net

The catalytic cycle is distinct from traditional cross-couplings. The Pd(I) precatalyst is converted into a dianionic Pd(II) species, which more readily undergoes oxidative addition with the aryl halides. nih.govchemrxiv.org Subsequent, rapid Pd-to-Pd transmetalation and reductive elimination from more stable hetero-diarylpalladium dimers drive the high cross-selectivity of the reaction. nih.gov This methodology provides a novel route to biaryls from two distinct halide partners.

Table 1: Selected Examples of Formate-Mediated Reductive Cross-Coupling of (Hetero)aryl Halides

| Aryl Bromide (1.0 equiv) | Aryl Iodide (1.5 equiv) | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-Iodotoluene | 4-Methyl-4'-cyanobiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | 4-Iodoanisole | 4-Methoxy-4'-nitrobiphenyl | 91 |

| 2-Bromopyridine | 1-Iodo-3-nitrobenzene | 2-(3-Nitrophenyl)pyridine | 78 |

| 3-Bromopyridine | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)pyridine | 82 |

| 4-Bromoacetophenone | 2-Iodothiophene | 4-(Thiophen-2-yl)acetophenone | 75 |

Reaction Conditions: [Pd(I)(PtBu₃)]₂ (2.5 mol%), Bu₄NI (20 mol%), Sodium Formate (3.0 equiv), Dioxane:H₂O (9:1), 100 °C, 16 h. Data sourced from related studies on formate-mediated couplings. nih.gov

The cross-coupling of 2-pyridyl organometallics is notoriously difficult due to the instability of the corresponding boronic acids and the potential for the pyridine (B92270) nitrogen to coordinate to the metal center, inhibiting catalysis. researchgate.netnih.gov Negishi couplings using 2-pyridylzinc reagents have emerged as a more reliable alternative. researchgate.netnih.gov

Catalyst systems employing bulky, electron-rich ligands like XPhos are particularly effective in these transformations. The use of an XPhos-Pd-G3 amido precatalyst has been shown to facilitate Negishi couplings of 2-pyridylzinc reagents under mild conditions. researchgate.netresearchgate.net The catalyst's ability to promote rapid reductive elimination overcomes the challenges posed by these difficult nucleophiles, enabling the synthesis of valuable 2-arylpyridine motifs that are prevalent in pharmaceuticals and materials science. researchgate.netnih.gov The development of solid, air-stable 2-pyridylzinc reagents further enhances the operational simplicity of these couplings, combining the reliability of organozinc reagents with the ease of handling typically associated with boronic acids. nih.gov

Tandem Carbocyclization-Coupling Reactions

Tandem reactions that create multiple chemical bonds in a single operation offer significant advantages in terms of efficiency and atom economy. Palladium catalysts are uniquely suited for these processes as they can combine carbophilic Lewis acidity to activate alkynes with redox activity to drive a subsequent cross-coupling step. mdpi.comnih.gov

A powerful strategy for constructing highly substituted carbocycles involves the palladium-catalyzed tandem intramolecular addition of active methylene (B1212753) compounds to internal alkynes, followed by a cross-coupling reaction. mdpi.com This process has been shown to be effective for generating substituted vinylidenecyclopentanes from acetylenic malonates and related substrates. mdpi.com

The reaction mechanism, supported by DFT calculations, involves an initial oxidative addition of an aryl bromide to the Pd(0) catalyst. This is followed by a regio- and stereoselective 5-exo-dig intramolecular cyclization of the enol form of the substrate onto the alkyne, which is activated by coordination to the Pd(II) center. mdpi.com The resulting vinylpalladium intermediate then undergoes reductive elimination to furnish the final product. This method demonstrates excellent functional group tolerance and complete selectivity, providing a highly efficient route to complex cyclic structures from linear precursors. mdpi.com

Carbon-Heteroatom Bond Formation Reactions

Beyond C-C bond formation, XPhos-Pd-G3 is a key catalyst for constructing carbon-heteroatom bonds, which are fundamental linkages in a vast array of pharmaceuticals and functional materials. nih.govmdpi.com

The Buchwald-Hartwig amination (C-N coupling) is one of the most prominent applications, enabling the formation of aryl amines from aryl halides. sigmaaldrich.comenamine.netelexbiotech.com The high activity of G3 precatalysts allows for these reactions to occur with broad scope, coupling a wide range of primary and secondary amines and anilines with various aryl and heteroaryl chlorides and bromides, often under mild conditions and with low catalyst loadings. sigmaaldrich.comnih.gov

Similarly, C-O bond formation to create aryl ethers, while often challenging due to competing β-hydride elimination with primary and secondary alcohols, can be achieved using specialized Buchwald precatalysts. sigmaaldrich.comnih.gov Catalysts like RockPhos Pd G3 and tBuBrettPhos Pd G3 have demonstrated utility in coupling primary alcohols with aryl halides. sigmaaldrich.com

The formation of C-S bonds to synthesize aryl thioethers is another critical transformation. While challenging due to the potential for thiols to deactivate palladium catalysts, protocols using bidentate ligands like Xantphos or specialized monophosphine ligands have proven effective. bohrium.comnih.govucl.ac.uk The use of XantPhos-Pd-G3, a close analogue of XPhos-Pd-G3, has been successfully applied to the C-S cross-coupling of various thiols with aryl bromides, often accelerated by microwave irradiation. bohrium.comresearchgate.net

Table 2: Scope of XantPhos-Pd-G3 Catalyzed C-S Coupling of 2-(4-bromophenyl)benzothiazole

| Thiol | Product Yield (%) |

| Benzenethiol | 94 |

| 4-Methylbenzenethiol | 96 |

| 4-Methoxybenzenethiol | 95 |

| 4-Chlorobenzenethiol | 89 |

| 4-Fluorobenzenethiol | 91 |

| 2-Naphthalenethiol | 88 |

Reaction Conditions: XantPhos Pd G3 (2.5 mol%), K₂CO₃ (2.0 equiv), DMF, 80 °C, 20 min (microwave). Data sourced from studies using the analogous XantPhos precatalyst. bohrium.com

Buchwald-Hartwig Amination Reactions (C-N Coupling)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. The XPhos ligand, a bulky dialkylbiaryl phosphine (B1218219), is instrumental in these transformations, facilitating the critical oxidative addition and reductive elimination steps of the catalytic cycle.

XPhos-Pd-G3 is highly effective in catalyzing the N-arylation of a wide range of primary and secondary amines with various aryl halides. The catalyst's efficiency allows for the coupling of both electron-rich and electron-deficient aryl chlorides, which are often challenging substrates. tcichemicals.com The bulky nature of the XPhos ligand helps to promote the desired C-N bond formation and prevent catalyst decomposition. This methodology is broadly applicable, accommodating a variety of functional groups on both the amine and the aryl halide coupling partners. nih.gov While newer ligands have been developed to address specific challenges like catalyst stability or room-temperature reactions, the XPhos-based system remains a robust and widely used method for this key transformation. nih.gov

A practical application involves the coupling of morpholine, a secondary cyclic amine, with 4-chlorotoluene. Using a catalyst system generated from a palladium source and the XPhos ligand, the desired N-arylated product can be obtained in high yield. tcichemicals.com

Table 1: Examples of XPhos-Catalyzed Arylation of Amines

| Amine | Aryl Halide | Base | Catalyst System | Yield (%) |

| Morpholine | 4-Chlorotoluene | NaOtBu | Pd(dba)₂ / XPhos | 94 |

| Primary Amines | Aryl Bromides | NaOtBu / Cs₂CO₃ | Pd(OAc)₂ / Various Ligands | Variable |

Data sourced from a representative procedure. tcichemicals.com The second entry reflects general conditions for sequential arylations. cmu.edu

The N-arylation of primary amides is a more challenging transformation compared to the amination of amines. However, it is a crucial reaction for the synthesis of tertiary aryl amides found in many pharmaceuticals and functional materials. Catalyst systems employing monodentate biarylphosphine ligands like XPhos have been pivotal in advancing this area, enabling the coupling of amides with aryl bromides and sulfonates. nih.gov These systems have expanded the substrate scope to include various primary amides and even more complex nucleophiles like carbamates and sulfonamides. syr.edu The use of XPhos has been instrumental in overcoming the limitations of earlier catalyst systems, which often required bidentate, chelating ligands. syr.edu

Table 2: Representative Scope of Palladium-Catalyzed N-Arylation of Amides

| Amide | Aryl Halide/Pseudohalide | Ligand | Yield (%) |

| Primary Amide | Electron-deficient Aryl Bromide | XPhos | Good-Excellent |

| Secondary Amide | Aryl Nonaflate/Triflate | Specialized Biaryl Phosphine | Good-Excellent |

| Carbamate | Aryl Chloride | Specialized Biaryl Phosphine | Good-Excellent |

This table illustrates the general applicability of biaryl phosphine ligands, including XPhos, for amidation reactions as described in the literature. nih.govsyr.edu

Carbon-Oxygen (C-O) Bond Formation

The palladium-catalyzed formation of C-O bonds to synthesize alkyl aryl ethers is a significant transformation, as this motif is present in numerous pharmaceuticals and natural products. nih.gov This reaction is mechanistically more challenging than the analogous C-N coupling. The key difficulty arises from the slow rate of reductive elimination from the palladium(II)-alkoxide intermediate, which can lead to a competing side reaction, β-hydride elimination, resulting in the formation of undesired reduction byproducts. nih.govnih.gov

While palladium-catalyzed methods for the O-arylation of primary alcohols exist, achieving high efficiency, particularly with unactivated or electron-rich aryl halides, has required the development of highly specialized catalyst systems. nih.gov Research has shown that the choice of ligand is critical to overcoming the challenge of β-hydride elimination. nih.gov Ligands such as RockPhos were specifically developed to provide a general system for the coupling of primary and secondary alcohols with a broad range of aryl halides, including challenging heteroaryl and electron-rich substrates. nih.gov More recent studies have described new catalyst systems that provide mild and general conditions for this transformation, often employing ligands other than XPhos to achieve optimal results with difficult substrates. nih.gov Therefore, while XPhos-Pd-G3 is a powerful cross-coupling catalyst, the C-O coupling of primary alcohols often benefits from more specialized ligands designed to accelerate the rate-determining reductive elimination step. nih.govnih.gov

Cyanation Reactions of Heterocyclic Halides

The introduction of a cyano group into a heterocyclic ring is a vital transformation in medicinal chemistry, as the nitrile can serve as a versatile synthetic handle for further functionalization. krackeler.comchemicalbook.com XPhos-Pd-G3 is explicitly cited as an effective catalyst for the cyanation of heterocyclic halides. sigmaaldrich.comkrackeler.comchemicalbook.com This reaction provides a reliable method for accessing heteroaryl nitriles from the corresponding chlorides and bromides. The robustness of the XPhos-Pd-G3 precatalyst allows it to function efficiently under various conditions, tolerating the diverse electronic properties and functional groups often present on complex heterocyclic substrates. acs.org Mild and practical methods have been developed for the palladium-catalyzed cyanation of (hetero)aryl halides that operate at low temperatures, further broadening the utility of this transformation. acs.org

Table 3: General Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

| Substrate | Cyanide Source | Catalyst System | Temperature (°C) |

| (Hetero)aryl Bromide | Zn(CN)₂ | Pd Precatalyst / Ligand | rt - 40 |

| (Hetero)aryl Chloride | Zn(CN)₂ | Pd Precatalyst / Ligand | rt - 40 |

| (Hetero)aryl Triflates | Zn(CN)₂ | Pd Precatalyst / Ligand | rt - 40 |

This table reflects the general scope and mild conditions achievable in modern palladium-catalyzed cyanation reactions, for which XPhos-Pd-G3 is a suitable catalyst. sigmaaldrich.comacs.org

Regio- and Stereoselectivity in XPhos-Pd-G3 Catalyzed Transformations

Controlling selectivity is a paramount challenge in organic synthesis. In the context of cross-coupling reactions, regioselectivity involves differentiating between multiple potential reaction sites on a substrate, while stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product.

The regioselectivity of Buchwald-Hartwig aminations can be influenced by factors such as the nature of the ligand and the substrate. nih.gov For substrates with multiple halogen atoms, selective mono-amination can be achieved by carefully controlling reaction conditions. Mechanistic phenomena such as "ring-walking," where the catalyst migrates between coupling sites without dissociating from the substrate, have been studied as a potential element for regioselectivity control, with the chelating nature of the ligand playing a significant role. nih.gov In complex systems, palladium catalysts can exhibit a high degree of preferential selectivity, for instance, promoting a C-H activation/C-C coupling at one position over a C-N coupling at another. kit.edu

Stereoselectivity is also a key consideration, particularly when creating chiral molecules. XPhos-based palladium catalysts have been successfully employed in stereospecific cross-coupling reactions. For example, in the Suzuki coupling of enantioenriched α-(acylamino)benzylboronic esters, a catalytic system comprising palladium and XPhos was used to achieve high selectivity for stereoretentive transmetallation. nih.gov This demonstrates the ability of the XPhos ligand to influence the stereochemical outcome of a reaction, allowing for the transfer of chirality from the starting material to the product with high fidelity. Such stereospecific reactions are powerful tools for constructing complex molecules with precise three-dimensional control. nih.gov

Development of Novel Reaction Methodologies Utilizing XPhos-Pd-G3

The unique reactivity and stability of the XPhos-Pd-G3 catalyst have paved the way for the development of novel and highly efficient reaction methodologies in organic synthesis. Researchers have leveraged the catalyst's ability to promote challenging bond formations, leading to the establishment of new synthetic routes and the expansion of the scope of existing transformations. These advancements have enabled the synthesis of complex molecules with greater efficiency and selectivity.

One significant area of development has been in the realm of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. While XPhos-Pd-G3 has been explored in various tandem processes, its application in a palladium-catalyzed intramolecular addition of active methylene compounds to internal alkynes, followed by a coupling reaction with aryl and heteroaryl bromides, showcases its potential in building complex molecular scaffolds. In a study focused on this transformation, XPhos-Pd-G3 was among the catalysts screened for its efficacy in promoting the formation of highly substituted vinylidenecyclopentanes. Although another ligand ultimately proved superior for that specific transformation, the evaluation of XPhos-Pd-G3 underscores its recognized potential in the development of novel tandem methodologies.

Furthermore, the robustness of XPhos-Pd-G3 has been instrumental in advancing methodologies for challenging cross-coupling reactions, effectively expanding their synthetic utility. A notable example is its application in the Suzuki-Miyaura coupling of unstable boronic acids, which are prone to protodeboronation under typical reaction conditions. The rapid activation of the XPhos-Pd-G3 precatalyst, combined with its high catalytic activity, allows for the efficient coupling of these challenging substrates with a variety of partners, including electron-rich, sterically hindered, and heteroaryl chlorides, under mild conditions and with short reaction times. sigmaaldrich.com This has rendered previously difficult transformations more accessible and reliable.

The development of microwave-assisted cross-coupling methodologies has also benefited from the application of related G3 precatalysts. For instance, a novel and efficient microwave-assisted carbon-sulfur (C-S) cross-coupling reaction was developed using the closely related XantPhos-Pd-G3 catalyst. bohrium.com This methodology enables the synthesis of various benzothiazole (B30560) and benzothiadiazole derivatives with good to excellent yields, low catalyst loadings, and short reaction times. bohrium.com The success of this approach highlights the potential of XPhos-Pd-G3 in similar microwave-promoted novel reaction developments.

The following data tables illustrate the scope and efficiency of these newly developed methodologies.

| Aryl Bromide | Alkyne Partner | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Dimethyl 2-(hex-4-yn-1-yl)malonate | Vinylidenecyclopentane derivative | 45 (with XPhos-Pd-G3) |

| 4-Bromoanisole | Dimethyl 2-(hex-4-yn-1-yl)malonate | Vinylidenecyclopentane derivative | Not reported with XPhos-Pd-G3 |

| 1-Bromo-4-(trifluoromethyl)benzene | Dimethyl 2-(hex-4-yn-1-yl)malonate | Vinylidenecyclopentane derivative | Not reported with XPhos-Pd-G3 |

| Aryl Bromide | Thiol Partner | Product | Yield (%) |

|---|---|---|---|

| 2-(4-bromophenyl)benzothiazole | Benzenethiol | 2-(4-(phenylthio)phenyl)benzo[d]thiazole | 92 |

| 2-(4-bromophenyl)benzothiazole | 4-Methylbenzenethiol | 2-(4-(p-tolylthio)phenyl)benzo[d]thiazole | 95 |

| 2-(4-bromophenyl)benzothiazole | 4-Methoxybenzenethiol | 2-(4-((4-methoxyphenyl)thio)phenyl)benzo[d]thiazole | 98 |

| 5-bromo-2,1,3-benzothiadiazole | Benzenethiol | 5-(phenylthio)-2,1,3-benzothiadiazole | 89 |

Advancements in Ligand Design and Precatalyst Development for Palladium Catalysis

Comparative Analysis of Buchwald Precatalyst Generations (G1, G2, G3, G4)

The evolution of Buchwald precatalysts has been marked by continuous improvements in stability, activity, and ease of activation, allowing for broader applications in cross-coupling reactions. sigmaaldrich.com Each generation was designed to address the limitations of its predecessors, leading to more robust and user-friendly catalytic systems. sigmaaldrich-jp.com

First Generation (G1): The G1 precatalysts were a significant step forward as they provided an easier route to the active Pd(0) species. sigmaaldrich.com Activation required deprotonation with a base, and the resulting catalyst was highly active, even at low temperatures. sigmaaldrich.comsigmaaldrich-jp.com However, a drawback of G1 precatalysts was their limited ability to accommodate bulkier ligands. nih.gov

Second Generation (G2): G2 precatalysts incorporated a biphenyl-based ligand scaffold instead of the phenethylamine backbone of G1. sigmaaldrich.comsigmaaldrich-jp.com This modification enabled the generation of the active Pd(0) species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich-jp.com G2 catalysts demonstrated remarkable proficiency in a variety of cross-coupling reactions, including Suzuki-Miyaura couplings. sigmaaldrich.com

Third Generation (G3): The G3 precatalysts, including the subject of this article, XPhos-Pd-G3, addressed some of the synthetic and application scope limitations of G1 and G2. sigmaaldrich-jp.com A key innovation was the replacement of the chloride anion with a more electron-withdrawing and non-coordinating methanesulfonate (mesylate) anion. sigmaaldrich.comsigmaaldrich-jp.com This change resulted in precatalysts that are highly soluble in a wide range of common organic solvents and can accommodate very bulky ligands. sigmaaldrich-jp.comsigmaaldrich.com G3 precatalysts exhibit enhanced stability and a long life in solution. sigmaaldrich.comsigmaaldrich-jp.com The activation of G3 precatalysts proceeds through deprotonation to form a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole. sigmaaldrich.com XPhos Pd G3 is particularly effective in Suzuki cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times. chemicalbook.com

Fourth Generation (G4): In some instances, the carbazole byproduct generated during the activation of G3 precatalysts can inhibit the catalytic activity. sigmaaldrich-jp.com To address this, G4 precatalysts were developed by methylating the amino group on the aminobiphenyl scaffold. sigmaaldrich-jp.com This modification leads to the generation of less intrusive N-methylcarbazole as a byproduct. sigmaaldrich.com XPhos Pd G4 has been shown to be successful in providing high yields in Suzuki-Miyaura couplings of unstable boronic acids. sigmaaldrich.com

| Generation | Key Feature | Activation Conditions | Advantages | Limitations |

|---|---|---|---|---|

| G1 | Phenethylamine-based palladacycle | Deprotonation with base | Easy generation of active Pd(0), active at low temperatures. sigmaaldrich.comsigmaaldrich-jp.com | Limited ability to accommodate bulky ligands. nih.gov |

| G2 | Biphenyl-based palladacycle | Weak phosphate or carbonate bases at room temperature. sigmaaldrich.comsigmaaldrich-jp.com | Milder activation conditions, effective for various cross-couplings. sigmaaldrich.com | Synthetic and/or application scope limitations. sigmaaldrich-jp.com |

| G3 (e.g., XPhos-Pd-G3) | Methanesulfonate anion | Deprotonation followed by reductive elimination. sigmaaldrich.com | Accommodates bulky ligands, high solubility, enhanced stability in solution. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com | Carbazole byproduct can be inhibitory. sigmaaldrich-jp.com |

| G4 | Methylated amino group on the biphenyl scaffold | Similar to G3 | Generates less intrusive N-methylcarbazole byproduct, high yields. sigmaaldrich.com | - |

Rational Design Principles of Dialkylbiarylphosphine Ligands

The success of modern palladium-catalyzed cross-coupling reactions is heavily reliant on the rational design of ancillary ligands, with dialkylbiarylphosphines, such as XPhos, being a prominent class. nih.gov The design of these ligands is guided by a deep understanding of the catalytic cycle and the role of the ligand in promoting key elementary steps. unibo.it

The general design principles for these ligands focus on two main aspects: steric and electronic properties.

Steric Bulk: Sterically demanding ligands, like XPhos, are crucial for promoting the formation of the active, monoligated palladium(0) species, which is a key intermediate in many catalytic cycles. nih.govresearchgate.net The bulkiness of the ligand facilitates the dissociation of additional ligands from the metal center, creating a coordinatively unsaturated and highly reactive catalyst. researchgate.net The dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) backbone of XPhos contribute to its significant steric hindrance. chemimpex.com This steric bulk also plays a role in promoting the reductive elimination step, which is the final, product-forming step in the catalytic cycle.

Electronic Properties: XPhos is an electron-rich phosphine (B1218219) ligand. smolecule.com The phosphorus atom possesses high electron density, which enhances its ability to donate electrons to the palladium center. smolecule.com This electron-donating character is important for facilitating the oxidative addition step, where the aryl halide adds to the palladium(0) center. The increased electron density on the metal makes it more nucleophilic and thus more reactive towards the electrophilic aryl halide.

The combination of these steric and electronic features in ligands like XPhos leads to catalytic systems with increased scope and efficiency, enabling reactions that were previously difficult or impossible to achieve. nih.gov

Impact of Ligand Modifications on Catalytic Performance

Even subtle modifications to the structure of dialkylbiarylphosphine ligands can have a profound impact on the performance of the corresponding palladium catalyst. These modifications can influence reaction rates, catalyst stability, and substrate scope.

A Hammett study using SPhos and its analogues demonstrated that the electronic properties of the "lower" aryl group of the biarylphosphine ligand are key to the stability of the amido complex with respect to reductive elimination. acs.org Furthermore, the presence of a 3-methoxy substituent on the "upper" ring of a hybrid BrettPhos-RuPhos ligand was found to slow the rate of reductive elimination. acs.org These findings highlight the intricate relationship between ligand structure and catalytic activity.

The choice of ligand can also be critical for achieving high selectivity in cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling involving a dihalogenated pyridine (B92270), varying the amount of the PPh3 ligand with a Pd(OAc)2 precatalyst can alter the site-selectivity of the arylation. acs.org

| Ligand Modification | Observed Impact on Catalytic Performance | Example Ligand/Study |

|---|---|---|

| Increased steric bulk | Promotes formation of monoligated Pd(0) species, enhances reductive elimination. nih.govresearchgate.net | XPhos chemimpex.com |

| Increased electron-donating ability | Facilitates oxidative addition. smolecule.com | XPhos smolecule.com |

| Modification of substituents on the biaryl backbone | Affects reaction rate and catalyst stability. sinocompound.comacs.org | GPhos, SPhos analogues sinocompound.comacs.org |

| Ligand-to-metal ratio | Can influence reaction selectivity. acs.org | PPh3 acs.org |

Heterogeneous vs. Homogeneous Palladium Precatalyst Systems

Palladium precatalysts can be broadly categorized into two main types: homogeneous and heterogeneous systems. The choice between these systems depends on the specific application and involves a trade-off between activity, selectivity, and catalyst recyclability.

Homogeneous Catalysts: Homogeneous catalysts, like XPhos-Pd-G3, are soluble in the reaction medium. nih.gov This solubility ensures that the active catalytic species are readily accessible to the substrates, often leading to high activity and selectivity. nih.gov The well-defined nature of homogeneous precatalysts allows for precise control over the ligand-to-palladium ratio, which is crucial for optimizing catalytic performance. sigmaaldrich.com However, a significant drawback of homogeneous systems is the difficulty in separating the catalyst from the reaction products. nih.gov This can lead to product contamination with residual palladium, which is a major concern in the pharmaceutical industry, and also results in the loss of the often-expensive catalyst. nih.gov

Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid-phase reaction. nih.gov The primary advantage of heterogeneous systems is the ease of separation of the catalyst from the product, which allows for catalyst recycling and reduces product contamination. whiterose.ac.uk However, heterogeneous catalysts often suffer from lower activity compared to their homogeneous counterparts. whiterose.ac.uk A major challenge in heterogeneous catalysis is the issue of metal leaching, where the active metal species can dissolve into the reaction medium, leading to a loss of catalytic activity over time and blurring the lines between true heterogeneous and homogeneous catalysis. nih.govqualitas1998.net Some researchers view the solid precatalyst as a "reservoir" for soluble, catalytically active palladium species. nih.gov

Recent advancements in single-atom heterogeneous catalysts, where individual palladium atoms are anchored on a solid support, aim to bridge the gap between homogeneous and heterogeneous systems. These catalysts have the potential to offer the high activity and selectivity of homogeneous catalysts along with the recyclability of heterogeneous catalysts. whiterose.ac.uk

Analytical Methodologies and Quality Control for Xphos Pd G3

Spectroscopic Techniques for Precatalyst Purity Assessment

Spectroscopic methods are central to the characterization of XPhos-Pd-G3, providing detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for the quality control (QC) and purity assessment of XPhos-Pd-G3. mdpi.comsemanticscholar.orgmdpi.com Both proton (¹H) and phosphorus-31 (³¹P) NMR provide distinct signatures for the precatalyst and its potential impurities. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of XPhos-Pd-G3 is complex due to the large number of protons in the molecule. nih.gov However, specific signals are well-defined and can be used to confirm the structure and, more importantly, to identify and quantify impurities. mdpi.comnih.gov For instance, analysis of ¹H NMR spectra in DMSO-d₆ allows for the clear identification of signals belonging to the precatalyst versus those from common impurities like residual solvents or unreacted starting materials. enamine.net

³¹P NMR Spectroscopy: ³¹P NMR is particularly effective for monitoring the synthesis of the precatalyst, tracking the conversion of the free XPhos ligand to the palladium complex. guidechem.com The disappearance of the free phosphine (B1218219) signal and the appearance of a new downfield signal indicates the formation of the XPhos-Pd-G3 complex. guidechem.com The chemical shift of the ³¹P signal is solvent-dependent, which reflects the existence of different isomers of the complex in solution. mdpi.comnih.gov For example, in DMSO-d₆ or acetone (B3395972), a single sharp signal is observed around 36.8 ppm, indicating a structure with a Pd—C=C coordination bond. nih.gov In contrast, in ethyl acetate (B1210297), an additional signal may appear, suggesting an equilibrium between isomers. nih.gov

The following table summarizes representative ³¹P NMR chemical shifts for XPhos-Pd-G3 in various solvents.

| Solvent | Chemical Shift (δ, ppm) | Isomer/Coordination |

| DMSO-d₆ | 36.84 | Single isomer with Pd—C=C bond |

| Acetone | ~36.10 | Predominantly isomer with Pd—C=C bond |

| Ethyl Acetate | 65.38 and 36.10 | Equilibrium between two isomers |

| CDCl₃ | 65.38 and 36.10 | Presence of two isomeric forms |

| Data sourced from scientific literature. nih.gov |

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the solid-state structure of XPhos-Pd-G3. researchgate.net This method has been used to characterize different isomers of the precatalyst that can be isolated from different solvents. mdpi.comresearchgate.net For example, crystallization from acetone yields an isomer with a Pd—C=C coordination bond, while crystallization from ethyl acetate can produce a different isomer lacking this specific bond. nih.govglppharmastandards.com

Beyond characterizing the main compound, X-ray diffraction is also crucial for identifying the precise structure of crystalline impurities that can be isolated from the reaction mixture, such as Pd(ABP)(HABP)(OMs) and PdCl₂(XPhos)₂. mdpi.comresearchgate.net This provides definitive structural information that complements data from other analytical methods like NMR. mdpi.com

Identification and Quantification of Precatalyst Impurities

The quality of XPhos-Pd-G3 is often dictated by the level and nature of impurities present. These can include unreacted starting materials, byproducts from side reactions, or residual solvents from the synthesis and purification process. mdpi.com

Key impurities that have been identified during the synthesis and analysis of XPhos-Pd-G3 are listed in the table below.

| Impurity Type | Specific Compound/Substance | Method of Identification |

| Unreacted Starting Material | [Pd(ABP)(OMs)]₂ (Dimeric Palladacycle) | ¹H NMR Spectroscopy |

| Byproduct | Pd(ABP)(HABP)(OMs) | Single-Crystal X-ray Diffraction |

| Byproduct | PdCl₂(XPhos)₂ | Single-Crystal X-ray Diffraction |

| Residual Solvent | Tetrahydrofuran (B95107) (THF) | ¹H NMR Spectroscopy |

| Residual Solvent | n-Hexane | ¹H NMR Spectroscopy |

| Data sourced from scientific literature. mdpi.comenamine.netresearchgate.net |

Quantification of these impurities is most effectively achieved using ¹H NMR spectroscopy. researchgate.net By comparing the integration of specific impurity signals to a known signal from the XPhos-Pd-G3 molecule, the molar and weight percentage of the impurity can be calculated. nih.govenamine.net

The standard synthesis of XPhos-Pd-G3 involves the reaction of a dimeric palladacycle, [Pd(ABP)(OMs)]₂, with the XPhos ligand. mdpi.com Incomplete reaction can leave residual dimer in the final product, which is readily detectable by ¹H NMR. enamine.net

Side reactions can lead to the formation of other palladium-containing complexes. Two such byproducts, Pd(ABP)(HABP)(OMs) and PdCl₂(XPhos)₂, have been isolated and structurally characterized by single-crystal X-ray diffraction. mdpi.comnih.gov Understanding the structure of these impurities is vital for analyzing potential side reactions and their impact on catalytic processes. glppharmastandards.com

Chromatographic Methods for Reaction Monitoring and Product Analysis

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are standard for monitoring the progress of catalytic reactions and analyzing the purity of final organic products, their application for the direct quality control of the XPhos-Pd-G3 precatalyst is limited. enamine.net Research has indicated that methods such as chromatography with mass spectrometry can yield unreliable results for precatalyst purity assessment. mdpi.comnih.gov This is because impurities, and potentially the precatalyst itself, may decompose on the chromatographic column, making accurate identification and quantification difficult. mdpi.comnih.gov Therefore, NMR spectroscopy remains the preferred and more reliable method for this specific purpose.

Method Development for Routine Quality Control in Research Settings

For routine use in a research laboratory, a simple, rapid, and reliable quality control method is essential. A QC method based on ¹H NMR spectroscopy has been specifically developed for Buchwald G3 precatalysts like XPhos-Pd-G3. mdpi.comresearchgate.net This approach allows for a quick assessment of purity by analyzing the ¹H NMR spectrum of a sample in a solvent like DMSO-d₆. enamine.net

The method involves identifying characteristic signals of the main compound and key impurities (e.g., the unreacted dimer, THF, hexane). nih.govenamine.net By integrating these signals and applying derived equations, a researcher can efficiently estimate the percentage of common impurities in the precatalyst batch. mdpi.comnih.gov This allows for a confident assessment of catalyst quality before its use in sensitive cross-coupling reactions, preventing failed experiments due to substandard catalyst batches. mdpi.com This NMR-based QC protocol is more effective and reliable than many other physicochemical methods which may lack the sensitivity or be susceptible to artifacts. mdpi.comnih.gov

Sustainability and Process Intensification in Xphos Pd G3 Mediated Reactions

Minimization of Catalyst Loading and Reaction Waste

A key aspect of sustainable chemistry is the reduction of waste, which can be quantified by metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI). In catalytic processes, the amount of catalyst used is a critical factor influencing these metrics. The high efficiency of XPhos-Pd-G3 allows for significantly lower catalyst loadings compared to previous generation palladium catalysts, directly contributing to waste reduction and a more favorable economic profile.

Research has demonstrated the efficacy of XPhos-Pd-G3 at remarkably low concentrations in various cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling for the synthesis of sterically demanding biaryls, catalyst loadings can be reduced to as low as 0.025 mol% without compromising the yield. nih.govresearchgate.net In some instances of tri-ortho-substituted biaryl synthesis, loadings as low as 0.001 mol% have been reported. nih.gov This exceptional activity not only minimizes the amount of palladium, a precious and resource-intensive metal, but also simplifies product purification by reducing metal contamination.

The following table summarizes representative data on the minimization of XPhos-Pd-G3 catalyst loading in different reaction types:

| Reaction Type | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide and Arylboronic Acid | 2.5 | Quantitative | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl Chloride and Arylboronic Acid | 0.025 | 93 | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide and Amine | 2 | 100 | researchgate.net |

| Miyaura Borylation | Aryl Halides and B2(OH)4 | ≤2 | 60-85 | nih.govacs.org |

Implementation of Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for process intensification, offering advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps. researchgate.net The application of continuous flow processes to XPhos-Pd-G3 mediated reactions can lead to significant improvements in efficiency and sustainability.

While the literature on the specific use of XPhos-Pd-G3 in continuous flow systems is still growing, the high activity and stability of this precatalyst make it an excellent candidate for such applications. Flow chemistry can help to overcome challenges associated with catalyst deactivation and scale-up that can be encountered in traditional batch processes. researchgate.net For instance, in amination reactions, continuous flow setups have been explored as a means to reduce waste and improve safety. researchgate.net

The benefits of using XPhos-Pd-G3 in continuous flow include:

Reduced Reaction Times: The efficient mixing and heat transfer in flow reactors can lead to significantly shorter reaction times compared to batch processing.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with exothermic reactions or the use of hazardous materials.

Facilitated Scale-up: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction, as it involves running the system for a longer duration rather than using larger reactors.

A significant advantage of continuous flow chemistry is the potential for catalyst recycling, which is crucial for the sustainability of processes that utilize expensive and precious metals like palladium. For homogeneous catalysts like XPhos-Pd-G3, immobilization onto a solid support is a common strategy to enable its use in a packed-bed reactor and facilitate its recovery and reuse.

While specific examples of recycling immobilized XPhos-Pd-G3 in flow systems are not yet widely reported, the general principles of catalyst heterogenization are applicable. Strategies for catalyst recycling in flow systems include:

Immobilization on Polymers: The catalyst can be anchored to a polymer support, such as polystyrene, allowing it to be packed into a column reactor. The reaction mixture flows through the column, and the product is collected at the outlet, while the catalyst remains in the reactor for subsequent runs.

Membrane Separation: The homogeneous catalyst can be retained in the reactor by a nanofiltration membrane that allows the passage of the product and solvent while retaining the larger catalyst complex. This strategy has been successfully employed for catalyst recycling in amination reactions. researchgate.net

Magnetic Nanoparticles: The catalyst can be attached to magnetic nanoparticles, which can be retained in the reactor using an external magnetic field.

Green Solvent Systems in XPhos-Pd-G3 Catalysis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional solvents used in cross-coupling reactions, such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), are associated with environmental, health, and safety concerns. Consequently, there is a significant research effort focused on replacing these solvents with greener alternatives. XPhos-Pd-G3 has shown excellent performance in a variety of green solvent systems, further enhancing its sustainability credentials.

Bio-derived solvents and those with better safety profiles are increasingly being explored for XPhos-Pd-G3 catalyzed reactions. Some notable examples include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising alternative to THF, offering a higher boiling point and greater stability towards peroxide formation. It has been successfully employed in Miyaura borylation reactions catalyzed by XPhos-Pd-G3. nih.govacs.org

Cyclopentyl methyl ether (CPME): CPME is another green ethereal solvent with a high boiling point, low peroxide formation, and greater stability in the presence of acids and bases. It has been shown to be effective in palladium-catalyzed borylations. nih.govacs.org

γ-Valerolactone (GVL): GVL is a biodegradable, bio-derived solvent that has been used in a variety of palladium-catalyzed cross-coupling reactions. acs.org

Vegetable Oils: In a novel approach to green chemistry, vegetable oils, such as rapeseed oil, have been successfully used as the reaction medium for Buchwald-Hartwig aminations catalyzed by XPhos-Pd-G3. researchgate.netacs.org These solvents are biodegradable, non-toxic, and can be sourced from renewable feedstocks.

The following table provides a comparison of the performance of XPhos-Pd-G3 in green solvents versus traditional solvents for specific reactions:

| Reaction Type | Green Solvent | Traditional Solvent | Yield Comparison | Reference |

|---|---|---|---|---|

| Miyaura Borylation | 2-MeTHF/MeOH | - | Good yields (60-85%) | nih.govacs.org |

| Buchwald-Hartwig Amination | Rapeseed Oil | - | Quantitative yields | researchgate.net |

| α-Arylation | Aqueous Micellar (PS-750-M) | 1,4-Dioxane | Lower yield in micellar media compared to organic solvent for XPhos-Pd-G3 | merckmillipore.com |